molecular formula C19H16N2O2 B2651791 4-phenoxy-N-(pyridin-4-ylmethyl)benzamide CAS No. 852229-20-0

4-phenoxy-N-(pyridin-4-ylmethyl)benzamide

Cat. No.: B2651791
CAS No.: 852229-20-0
M. Wt: 304.349
InChI Key: GFGKJXGFRNRWOF-UHFFFAOYSA-N
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Description

Scientific Research Applications

4-phenoxy-N-(pyridin-4-ylmethyl)benzamide has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenoxy-N-(pyridin-4-ylmethyl)benzamide typically involves the reaction of 4-phenoxybenzoic acid with pyridin-4-ylmethylamine. The reaction is carried out under conditions that facilitate the formation of the amide bond between the carboxylic acid and the amine group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve large-scale synthesis using the same reaction principles as in laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-phenoxy-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.

Mechanism of Action

The mechanism of action of 4-phenoxy-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of mitogen-activated protein kinase 14, which plays a role in various cellular processes . This inhibition can lead to changes in cell signaling pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-phenoxy-N-(pyridin-4-ylmethyl)benzamide is unique due to its specific structural configuration, which influences its chemical reactivity and biological activity. Its specific interaction with molecular targets like mitogen-activated protein kinase 14 sets it apart from other similar compounds .

Properties

IUPAC Name

4-phenoxy-N-(pyridin-4-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2/c22-19(21-14-15-10-12-20-13-11-15)16-6-8-18(9-7-16)23-17-4-2-1-3-5-17/h1-13H,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGKJXGFRNRWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801330820
Record name 4-phenoxy-N-(pyridin-4-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831614
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

852229-20-0
Record name 4-phenoxy-N-(pyridin-4-ylmethyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801330820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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